![molecular formula C8H5F6NO B1376811 [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1353878-03-1](/img/structure/B1376811.png)
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol
Overview
Description
“[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol” is a chemical compound with the CAS Number: 1353878-03-1 . Its molecular formula is C8H5F6NO and it has a molecular weight of 245.12 . It is also known as 2,6-Bis(trifluoromethyl)-4-(hydroxymethyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-2,16H,3H2 . This indicates that the compound has a pyridine ring with trifluoromethyl groups at the 2 and 6 positions, and a hydroxymethyl group at the 4 position .Physical And Chemical Properties Analysis
“[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol” is a low melting solid .Scientific Research Applications
Catalysis and Ligand Synthesis :
- It's used in the synthesis of ligands for catalysis. For instance, [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol derivatives are involved in the formation of ruthenium trinitrogen complexes, which have applications in catalysis (Cabort et al., 2002).
- It also plays a role in the synthesis of zinc complexes used as catalysts in aldol reactions, highlighting its utility in facilitating important chemical transformations (Darbre et al., 2002).
Molecular Synthesis and Characterization :
- This compound is involved in various molecular synthesis processes, such as the formation of unexpected products in condensation reactions, which can have applications in synthesizing new chemical entities with potential biological activities (Rusnac et al., 2020).
- Its derivatives are used in synthesizing novel molecules with interesting crystal structures, which can be significant in materials science and crystallography (Percino et al., 2005).
Complex Formation and Structural Analysis :
- It contributes to the formation of metal complexes, as seen in the synthesis of dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)], which has implications in coordination chemistry and potential applications in materials science (Yin et al., 2010).
- Research involving its use in chelating agents, as seen in rhenium complexes, is another area of application, relevant in the study of complex molecules and their properties (Gerber et al., 1997).
Enantioselective Synthesis :
- Derivatives of this compound are used in enantioselective synthesis, as demonstrated by its application in the catalytic enantioselective addition of terminal alkynes to cyclic imines (Munck et al., 2017).
Photocatalysis and Luminescence Studies :
- It has applications in photocatalysis, as seen in the synthesis of penta-pyridyl type ligands used in photocatalytic water reduction (Bachmann et al., 2013).
Complexation Studies in Extraction Processes :
- The compound is relevant in solvent extraction processes, especially in the study of lanthanide complexation, which is crucial in separation and purification technologies (Drew et al., 2004).
Safety and Hazards
This compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-2,16H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPATWMLNESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253599 | |
Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol | |
CAS RN |
1353878-03-1 | |
Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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